molecular formula C11H14Cl2N2S B13477678 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B13477678
M. Wt: 277.2 g/mol
InChI Key: KTSAOJMBLRDEEY-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a thioamide with an alpha-halo ketone, leading to the formation of the thiazole ring . The reaction conditions often require the use of a base such as triethylamine and solvents like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The purification process typically involves crystallization from ethanol-water mixtures .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield thiazolidines .

Scientific Research Applications

2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This interaction can disrupt the metabolic pathways of pathogens, leading to their death . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of a thiazole ring with a phenyl and ethanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14Cl2N2S

Molecular Weight

277.2 g/mol

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H12N2S.2ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H

InChI Key

KTSAOJMBLRDEEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl.Cl

Origin of Product

United States

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